D-allo-Isoleucine Ethyl Ester Hydrochloride is synthesized from D-allo-isoleucine, which is itself an epimer of L-isoleucine. The classification of this compound falls under the category of amino acid derivatives, specifically as an ethyl ester of the amino acid D-allo-isoleucine. This compound can be produced through various synthetic routes, primarily involving the epimerization of L-isoleucine or through enzymatic methods that leverage specific hydantoinases to achieve high yields and stereochemical purity .
The synthesis of D-allo-Isoleucine Ethyl Ester Hydrochloride can be executed via several methods:
D-allo-Isoleucine Ethyl Ester Hydrochloride has a molecular formula of CHClNO, indicating it consists of 12 carbon atoms, 23 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom. The structure features:
The stereochemistry at the C-2 position distinguishes it from other isomers, making it crucial for its biological activity.
D-allo-Isoleucine Ethyl Ester Hydrochloride participates in various chemical reactions:
These reactions are essential for its application in synthesizing peptides and other bioactive compounds.
The mechanism by which D-allo-Isoleucine Ethyl Ester Hydrochloride exerts its effects primarily involves its incorporation into proteins or peptides. Its unique stereochemistry may influence protein folding and function. Additionally, it may act as an inhibitor or modulator in enzymatic pathways due to its structural similarity to other amino acids, potentially affecting metabolic processes.
D-allo-Isoleucine Ethyl Ester Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and applications in drug formulation.
D-allo-Isoleucine Ethyl Ester Hydrochloride has various scientific applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications.
Isoleucine possesses two chiral centers (Cα and Cβ), enabling four stereoisomers: L-iso, D-iso, L-allo, and D-allo. The allo designation specifically denotes epimerization at the β-carbon, creating diastereomers distinct from the iso configuration. This stereochemical complexity arises during biosynthesis or chemical modification, where enzymatic or chemical racemization inverts the β-carbon configuration [3]. In D-allo-isoleucine derivatives, both the α-carbon (D-configuration) and β-carbon (epimerized) chirality differentiate them from L-isoleucine variants. Critically, the β-epimerization occurs spontaneously under physiological conditions at a negligible rate; instead, evidence indicates that racemization primarily happens during transamination reactions without requiring an enol intermediate [3] [5]. This challenges historical assumptions about allo-isoleucine formation pathways and underscores the importance of controlled synthesis.
Table 1: Stereoisomeric Forms of Modified Isoleucine
Designation | α-carbon | β-carbon | Ethyl Ester HCl Form |
---|---|---|---|
L-isoleucine | S | S | Not applicable |
L-allo-isoleucine | S | R | Precursor exists |
D-isoleucine | R | R | Not in search results |
D-allo-isoleucine | R | S | 315700-65-3 [2] [4] |
Esterification of branched-chain amino acids like isoleucine enhances lipophilicity, facilitating cellular uptake. The ethyl ester modification in D-allo-isoleucine ethyl ester hydrochloride (molecular formula: C₈H₁₈ClNO₂, MW: 195.69 g/mol [1] [2]) replaces the carboxylic acid group with an ethoxy moiety, reducing polarity and improving membrane permeability. Subsequent hydrochloride salt formation bolsters stability and crystallinity, critical for handling and storage. This dual modification—esterification plus salt formation—yields compounds with improved shelf-life under recommended conditions (inert gas, 2–8°C [2] [4]). The hydrochloride salt also enhances aqueous solubility relative to the free base, creating a balance between absorption and dissolution properties. For D-allo-isoleucine specifically, this derivatization enables applications in peptide synthesis and pharmaceutical research where controlled stereochemistry and enhanced delivery are paramount [4] [5].
Current research on this compound spans enzymatic synthesis, analytical chemistry, and pharmaceutical development. A patented production method (US6822116B2) describes stereoselective synthesis via hydantoinase-catalyzed resolution of allo-isoleucine precursors, followed by esterification and salt formation [5]. This approach leverages enzymatic specificity to avoid costly diastereomer separations. Analytically, derivatives like D-allo-isoleucine ethyl ester HCl serve as standards for quantifying branched-chain amino acid metabolites in diseases like maple syrup urine disease (MSUD), where allo-isoleucine accumulation correlates with metabolic dysfunction [3]. The plasma ratio of allo to iso diastereomers may reflect residual enzyme activity in MSUD patients, providing diagnostic utility [3].
Table 2: Commercial Research Specifications (as of 2021)
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
TRC | Standard | 50 mg | $40 |
Activate Scientific | 95+% | 1 g | $260 |
Apolloscientific | 95% | 1 g | $464 |
AK Scientific | Standard | 5 g | $589 |
Data sourced from ChemicalBook listings [2]
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5